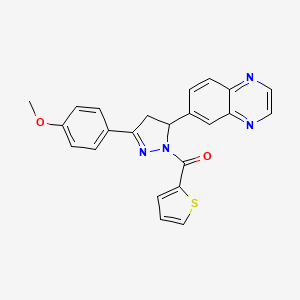

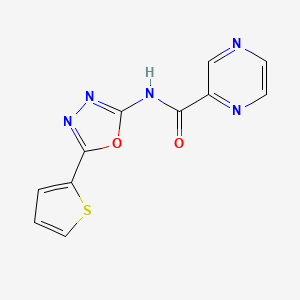

![molecular formula C18H21N3O2 B2730645 2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 919972-32-0](/img/structure/B2730645.png)

2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a well-known group of compounds that can mimic properties of DNA bases . The benzimidazole moiety has been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Applications De Recherche Scientifique

Synthesis and Tautomerism

Research into benzimidazoles, including furyl-substituted derivatives, highlights their synthesis through the condensation of o-phenylenediamine with carboxylic acids. The presence of furyl groups contributes to the compounds' tautomerism in certain solutions, demonstrating the compounds' dynamic chemical behavior which could be pertinent in developing responsive molecular systems (Lee, Jeoung, & Lee, 1996).

Oxidation and Derivative Formation

The oxidation of methyl groups in furyl-substituted benzimidazoles leads to various derivatives, underscoring the chemical versatility of these compounds. This process facilitates the exploration of new chemical pathways and potential applications in synthesizing novel materials or active pharmaceutical ingredients (El’chaninov, Simonov, & Simkin, 1982).

Photodegradation Studies

The study of photodegradation of furyl-benzimidazole derivatives, such as Fuberidazole, using advanced techniques reveals the formation of multiple degradation products. These findings have implications for understanding the environmental fate of such compounds and their potential use in light-sensitive applications (Melo et al., 1992).

Catalytic and Biological Activities

Furyl-substituted benzimidazole compounds have been identified as key intermediates in the synthesis of biologically active molecules. Their roles in catalyzing reactions, such as ethylene polymerization, and displaying significant antibacterial and antifungal activities highlight their potential in medicinal chemistry and materials science (Sun et al., 2010; Güven et al., 2007).

Supramolecular Chemistry

The development of supramolecular architectures using furyl-benzimidazole derivatives underscores the utility of these compounds in designing complex molecular systems. Their ability to engage in π-π interactions facilitates the formation of helical structures and networks, which are crucial in the field of supramolecular chemistry and nanotechnology (Sun et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12(2)11-21-15-8-5-4-7-14(15)20-17(21)13(3)19-18(22)16-9-6-10-23-16/h4-10,12-13H,11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUVNCRKKPTETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2730563.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride](/img/structure/B2730574.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)

![4-(dipropylsulfamoyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2730580.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)